molecular formula C30H30N20O10 B3068135 Cucurbit[5]uril CAS No. 259886-49-2

Cucurbit[5]uril

Cat. No. B3068135
M. Wt: 830.7 g/mol
InChI Key: VKSVEHYLRGITRK-UHFFFAOYSA-N
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Description

Cucurbit5uril (CB5) is a macrocyclic molecule made of glycoluril monomers linked by methylene bridges . The oxygen atoms are located along the edges of the band and are tilted inwards, forming a partly enclosed cavity . These compounds are particularly interesting to chemists because they are suitable hosts for an array of neutral and cationic species .


Synthesis Analysis

Cucurbiturils were first synthesized in 1905 by Robert Behrend, by condensing glycoluril with formaldehyde . The field expanded as CB5, CB7, and CB8 were discovered and isolated by Kim Kimoon in the year 2000 . Cucurbiturils are synthesized from urea and a dialdehyde via a nucleophilic addition to give the intermediate glycoluril . This intermediate is condensed with formaldehyde to give hexamer cucurbit .


Molecular Structure Analysis

Cucurbiturils are macrocyclic molecules made of glycoluril monomers linked by methylene bridges . The oxygen atoms are located along the edges of the band and are tilted inwards, forming a partly enclosed cavity . The dimensions of cucurbiturils are generally on the 10 Å size scale .


Chemical Reactions Analysis

Cucurbiturils are known to form stable complexes with various guests, including drug molecules, amino acids and peptides, saccharides, dyes, hydrocarbons, perfluorinated hydrocarbons, and even high molecular weight guests such as proteins . They have been used in a wide range of applications, from sensing to drug delivery .


Physical And Chemical Properties Analysis

Cucurbiturils are highly symmetric structures, with negatively charged carbonyl rims and a hydrophobic cavity . They have high affinity for a wide range of compounds forming host–guest complexes .

Scientific Research Applications

Supramolecular Chemistry

Cucurbit[n]urils, including Cucurbit[5]uril, are highly regarded in supramolecular chemistry for their molecular recognition properties in aqueous media. They are involved in forming complex architectures and have been used to create hybrid porous solids with large pore sizes and hydrophobic cavities. These features contribute to their unique properties and potential applications (Ni et al., 2013).

Advanced Material Development

Cucurbit[n]urils have been key units in self-organizing and stimulus-controlled assemblies. They are instrumental in developing advanced materials and drug carriers, offering new routes for synthesis and unique physical, chemical, and biological properties (Masson et al., 2012).

Photocatalysis

Cucurbit[8]uril acts as a supramolecular catalytic nanoreaction vessel, facilitating the photodimerization of coumarins in water. This indicates cucurbiturils' potential in photocatalytic processes (Pemberton et al., 2010).

Polymer Science

Cucurbit[8]uril's ability to accommodate two guest molecules simultaneously makes it unique in polymer science. It has been used to construct supramolecular polymers and micro/nanostructured polymer materials, showcasing its versatility in this domain (Zou et al., 2018).

Surface Functionalization and Sensing

Direct functionalization of cucurbit[n]urils has been achieved, leading to tailored derivatives with applications in surface sensing and possibly in drug delivery systems (Jon et al., 2003).

Supramolecular Polymers and Networks

Cucurbit[8]uril's encapsulation properties have been used in constructing linear supramolecular polymers and extended networks, including periodic supramolecular organic frameworks (Tian et al., 2016).

Safety And Hazards

Cucurbit5uril can cause skin irritation and serious eye irritation . It is recommended to avoid contact with skin and eyes, and to use personal protective equipment when handling it .

Future Directions

Cucurbiturils have seen tremendous growth with respect to the synthesis of new homologues and derivatives . They have potential applications in areas such as sensing, drug delivery, and catalysis . The larger sizes of cucurbiturils are a particularly active area of research since they can bind larger and more interesting guest molecules, thus expanding their potential applications .

properties

InChI

InChI=1S/C30H30N20O10/c51-21-31-1-32-12-14-36(22(32)52)4-40-16-18-44(26(40)56)8-48-20-19-47(29(48)59)7-43-17-15-39(25(43)55)3-35(21)13-11(31)33-2-34(12)24(54)38(14)6-42(16)28(58)46(18)10-50(20)30(60)49(19)9-45(17)27(57)41(15)5-37(13)23(33)53/h11-20H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKSVEHYLRGITRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30N20O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

830.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cucurbit[5]uril

Synthesis routes and methods

Procedure details

A two chamber process where in chamber 1 an aqueous solution of CsCl 0.2M (6 mL) and cucurbit[5]uril (500 mg) was prepared and natural gas passed through (20 mL/min) the solution for 1 to 5 minutes. The majority of methane in the natural gas was retained by the solution in chamber 1. In chamber 2 the exhaust of chamber 1 was passed through an aqueous solution of CsCl 0.2M (1.2 mL) and unsubstituted cucurbit[6]uril (100 mg). The solution of unsubstituted cucurbit[6]uril in chamber 2 was purged with nitrogen (at 20 mL/min) for 30 to 90 seconds to remove any residual methane and ethane (ethane 40 to 60% purity). The propane was then recovered from chamber 2 at 98 to 99% pure by either purging with nitrogen for 20 minutes or heating to 60 to 100° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
780
Citations
K Jansen, HJ Buschmann, A Wego, D Döpp… - Journal of inclusion …, 2001 - Springer
A simple way to prepare cucurbit[5]uril is described. The macrocycles of the cucurbituril type are nearly insoluble in water. The solubilities of cucurbit[5]uril, decamethylcucurbit[5]uril and …
Number of citations: 148 link.springer.com
JX Liu, LS Long, RB Huang, LS Zheng - Crystal growth & design, 2006 - ACS Publications
Four barrel-shaped artificial molecular capsules based on cucurbit[5]uril, [K 4 (C 30 H 30 N 20 O 10 ) 2 (HCONH 2 ) 2 (H 2 O) 2 Cl 2 ]Cl 2 ·CH 3 OH·17.5H 2 O (1), {[Ba 2 (C 30 H 30 N 20 …
Number of citations: 131 pubs.acs.org
TC Lee, OA Scherman - Chemical communications, 2010 - pubs.rsc.org
Supramolecular capping of cucurbit[5]uril (CB[5]) by gold nanoparticles has been achieved via a facile reduction of an aqueous solution of HAuCl4 by NaBH4 in the presence of various …
Number of citations: 142 pubs.rsc.org
HJ Buschmann, E Cleve, K Jansen, E Schollmeyer - Analytica chimica acta, 2001 - Elsevier
A new experimental method has been developed to determine the stability constants of metal complexes of nearly insoluble ligands in homogeneous solution. Cucurbit[5]uril, …
Number of citations: 110 www.sciencedirect.com
Thuéry - Crystal Growth and Design, 2009 - ACS Publications
Uranium trioxide UO 3 reacts with cucurbit[5]uril (CB5) under hydrothermal conditions and in the presence of perrhenic acid to give [UO 2 (CB5)](ReO 4 ) 2 ·2H 2 O (1) in which the …
Number of citations: 109 pubs.acs.org
JX Liu, LS Long, RB Huang, LS Zheng - Inorganic chemistry, 2007 - ACS Publications
The selective encapsulation behavior of cucurbit [5]uril and its lanthanide-capped molecular capsule toward nitrate and chloride ions has been investigated. Using fluorescence …
Number of citations: 126 pubs.acs.org
K Chen, LL Liang, YQ Zhang, QJ Zhu, SF Xue… - Inorganic …, 2011 - ACS Publications
In the present study, we introduce the coordination of samarium–Q[5] systems in the absence and presence of the third species, and the corresponding supramolecular assemblies are …
Number of citations: 47 pubs.acs.org
JX Liu, YF Hu, RL Lin, WQ Sun, XH Liu… - Journal of Coordination …, 2010 - Taylor & Francis
In this study, complexes {[Pb 4 (C 30 H 30 N 20 O 10 ) 2 Cl 2 ]Cl 2 (H 2 O) 2 }PbCl 6 · 12H 2 O (1) and [Hg(C 30 H 30 N 20 O 10 )Cl 2 ] · 6H 2 O (2) have been synthesized and …
Number of citations: 32 www.tandfonline.com
F Li, H Yang, Q Zhuo, D Zhou, X Wu… - Angewandte …, 2021 - Wiley Online Library
A host–guest complex self‐assembled through Co 2+ and cucurbit[5]uril (Co@CB[5]) is used as a supramolecular catalyst on the surface of metal oxides including porous indium tin …
Number of citations: 64 onlinelibrary.wiley.com
G Huber, FX Legrand, V Lewin, D Baumann… - …, 2011 - Wiley Online Library
Xenon–cucurbituril binding: The smallest member of the cucurbituril family is able to slowly trap xenon in water even at room temperature with quite a high binding constant. At higher …

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